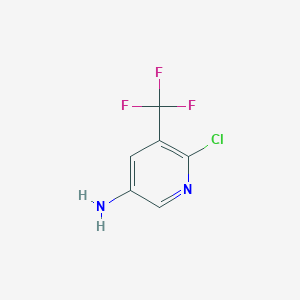

6-Chloro-5-(trifluoromethyl)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEYJHZYKYUOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543137 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99368-68-0 | |

| Record name | 6-Chloro-5-(trifluoromethyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99368-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-(trifluoromethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS No. 99368-68-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

6-Chloro-5-(trifluoromethyl)pyridin-3-amine, registered under CAS number 99368-68-0, is a fluorinated pyridine derivative that has emerged as a critical intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and agrochemicals.[1][2] Its unique electronic properties, conferred by the presence of both a chlorine atom and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring, make it a versatile scaffold for constructing targeted therapeutic agents.[3][4] This guide provides an in-depth analysis of its synthesis, physicochemical properties, spectroscopic characterization, and applications, with a focus on the rationale behind its use in medicinal chemistry.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and process development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 99368-68-0 | [5] |

| Molecular Formula | C₆H₄ClF₃N₂ | [5] |

| Molecular Weight | 196.56 g/mol | [5] |

| Boiling Point | 292 °C | [5] |

| Density | 1.507 g/cm³ | [5] |

| Flash Point | 130 °C | [5] |

| Appearance | Solid (form may vary) | N/A |

| Storage Temperature | 2–8 °C, under inert gas | [5] |

The Strategic Importance in Drug Design: A Rationale

The trifluoromethylpyridine motif is a privileged structure in medicinal chemistry, and the specific arrangement of substituents in this compound offers distinct advantages in drug design.[6][7] The trifluoromethyl group is a bioisostere of a methyl group but is significantly more lipophilic and strongly electron-withdrawing.[3][4] This can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, and it can modulate the pKa of nearby functional groups, thereby influencing binding affinity to biological targets.[3][4]

The chlorine atom and the amino group provide two reactive handles for further chemical modification, allowing for the construction of diverse compound libraries. This strategic placement of functional groups has made this compound a valuable starting material for the synthesis of kinase inhibitors and other targeted therapies.[8][9][10]

Caption: Rationale for the utility of this compound in drug design.

Synthesis and Manufacturing Protocols

The synthesis of this compound is typically achieved through the reduction of a nitro-substituted precursor. Two notable methods are documented in patent literature, offering different catalytic systems to achieve high-yield conversion.

Method 1: Catalytic Hydrogenation using Platinum on Carbon with Zinc Bromide

This method involves the reduction of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine using hydrogen gas in the presence of a platinum on carbon (Pt/C) catalyst and zinc bromide (ZnBr₂) as a co-catalyst.[5]

Experimental Protocol:

-

To a solution of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (1.19 g, 5.25 mmol) in ethyl acetate (50 mL), add zinc bromide (0.200 g, 1.05 mmol).

-

Carefully add 5% Platinum on Carbon (0.31 g) to the mixture.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for 20 hours at room temperature.

-

Upon reaction completion (monitored by TLC or LC-MS), filter the mixture to remove the catalyst.

-

Wash the solid catalyst with warm ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.

-

Reported Yield: 92%[5]

-

Caption: Step-by-step workflow for the synthesis via platinum-catalyzed hydrogenation.

Method 2: Catalytic Hydrogenation using Raney-Nickel

An alternative approach utilizes Raney-Nickel as the catalyst for the reduction of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[11]

Experimental Protocol:

-

Prepare a suspension of Raney-Ni (200 mg) in tetrahydrofuran (THF) (20 ml).

-

Dissolve 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (1.57 g, 6.93 mmol) in THF (10 ml) and add it to the Raney-Ni suspension.

-

Slowly bubble hydrogen gas through the stirred solution for 24 hours using a balloon.

-

Filter the reaction mixture through Celite® to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the amine protons. In DMSO-d₆, the following peaks are observed: a broad singlet for the amine protons (NH₂) around 5.59 ppm, and two singlets for the aromatic protons at approximately 7.37 ppm and 7.92 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the six carbon atoms, with the trifluoromethyl group causing a characteristic quartet for the carbon it is attached to.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (196.56 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum of this primary aromatic amine is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹, a C-N stretching vibration for aromatic amines between 1250-1335 cm⁻¹, and C-F stretching bands associated with the trifluoromethyl group.

Applications in Drug Discovery and Development

This compound serves as a pivotal intermediate in the synthesis of various biologically active compounds.

-

Nonsteroidal Anti-Androgens: This compound is a documented precursor in the synthesis of novel nonsteroidal anti-androgens, which are crucial in the treatment of prostate cancer.[11]

-

Kinase Inhibitors: The trifluoromethyl-substituted aminopyridine scaffold is a common feature in many kinase inhibitors. This is due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[8][9][10] Derivatives of this compound are likely to be explored for their potential as inhibitors of kinases implicated in cancer and other diseases.

-

Agrochemicals: Trifluoromethylpyridines are widely used in the agrochemical industry as insecticides, herbicides, and fungicides.[2][12] The structural motifs present in this compound make it a valuable building block for the development of new crop protection agents.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, data from closely related compounds and general chemical principles dictate the following precautions.

| Hazard Category | Recommendations |

| Acute Toxicity | Harmful if swallowed.[13] |

| Skin Contact | May cause skin irritation. Wear protective gloves and clothing.[13][14] |

| Eye Contact | May cause serious eye irritation. Wear safety glasses or goggles.[13][14] |

| Inhalation | May cause respiratory irritation. Use in a well-ventilated area or with a fume hood.[13] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere. Recommended storage is at 2-8 °C.[5][15] |

| Incompatible Materials | Strong oxidizing agents.[14] |

First Aid Measures:

-

If Swallowed: Rinse mouth and seek immediate medical attention.[13]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water.[14]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

-

If Inhaled: Move the person to fresh air.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy and metabolic stability. A thorough understanding of its synthesis, properties, and safe handling is paramount for its successful application in research and development.

References

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- This compound | 99368-68-0. ChemicalBook.

- EP 2 368 550 B1.

- This compound(99368-68-0) 1 h nmr. ChemicalBook.

- SAFETY D

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine. Guidechem.

- SAFETY D

- Trifluoromethylpyridine: Its chemistry and applic

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- SAFETY D

- This compound. CymitQuimica.

- 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248. PubChem.

- 79456-28-3|6-Chloro-5-(trifluoromethyl)pyridin-2-amine. BLDpharm.

- YB-173 (99368-68-0, MFCD11101042). Parkway Scientific.

- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.

- Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed.

- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central.

- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.

- 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Huimeng Bio-tech.

- 6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine.

- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.

- 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757. PubChem.

- N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide. SynHet.

- Infrared Spectroscopy. CDN.

- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS NO : 79456-26-1). Scimplify.

Sources

- 1. 79456-28-3|6-Chloro-5-(trifluoromethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 99368-68-0 [chemicalbook.com]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. jelsciences.com [jelsciences.com]

- 8. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. 99368-68-0|this compound: In Stock [parkwayscientific.com]

A Comprehensive Technical Guide to the Physical Properties of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine

For: Researchers, scientists, and drug development professionals.

Abstract

6-Chloro-5-(trifluoromethyl)pyridin-3-amine is a pivotal fluorinated pyridine intermediate, garnering significant attention in medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a chloro group, a trifluoromethyl moiety, and an amine on the pyridine core, imparts a distinct combination of lipophilicity, electronic properties, and reactivity. This technical guide provides an in-depth exploration of the physical properties of this compound, offering a critical resource for its effective utilization in research and development. This document synthesizes available data on its physicochemical characteristics, spectroscopic profile, and provides field-proven methodologies for its analysis, ensuring scientific integrity and practical applicability.

Introduction: The Significance of a Trifluoromethylated Pyridine Building Block

The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design and agrochemical development. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of a molecule. When appended to a pyridine scaffold, a privileged heterocycle in numerous bioactive compounds, the resulting trifluoromethylpyridine derivatives offer a rich design space for novel chemical entities.

This compound serves as a key building block in the synthesis of a variety of biologically active molecules.[1][2] Its trifunctional nature allows for diverse chemical transformations, making it a versatile starting material for constructing complex molecular architectures. A thorough understanding of its physical properties is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the quality and reproducibility of synthetic campaigns.

Physicochemical Properties

The physical characteristics of a compound dictate its behavior in different environments and are fundamental to its handling, formulation, and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClF₃N₂ | [3] |

| Molecular Weight | 196.56 g/mol | [3] |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 78 - 82 °C | |

| Boiling Point | 292 °C | |

| Solubility | Slightly soluble in chloroform and methanol. Limited solubility in water. | [4] |

| pKa | Data not readily available; anticipated to be a weak base. The electron-withdrawing nature of the chloro and trifluoromethyl groups is expected to significantly decrease the basicity of the pyridine nitrogen and the exocyclic amine compared to unsubstituted aminopyridines.[3][5][6][7][8] |

Spectroscopic and Analytical Profile

A comprehensive spectroscopic and analytical characterization is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number and electronic environment of the hydrogen atoms in the molecule. For this compound, the spectrum is relatively simple due to the substitution pattern. A known ¹H NMR spectrum (300 MHz, DMSO-d₆) shows signals at δ 5.59 (broad singlet, 2H, -NH₂), δ 7.37 (singlet, 1H, Ar-H), and δ 7.92 (singlet, 1H, Ar-H).[2] The broadness of the amine signal is due to quadrupolar relaxation and potential hydrogen exchange.

-

¹⁹F NMR (Fluorine NMR): A fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this singlet would be characteristic of a CF₃ group attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 196, corresponding to the nominal mass. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak at M+2 (m/z 198) with an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of small molecules or radicals, such as HCN, Cl•, or CF₃•.[13]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:

-

N-H Stretching: As a primary amine, two distinct bands would be expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These bands are typically weaker and sharper than the O-H stretch of alcohols.[14][15]

-

C-N Stretching: Aromatic C-N stretching vibrations are typically observed in the 1250-1335 cm⁻¹ region.[15]

-

C-F Stretching: Strong absorption bands due to the C-F stretching of the trifluoromethyl group would be present in the region of 1000-1350 cm⁻¹.

-

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Aromatic C=C and C=N Stretching: These vibrations will appear in the 1400-1600 cm⁻¹ region.

Experimental Methodologies for Physical Property Determination

The accurate and reproducible determination of physical properties is fundamental to good scientific practice. The following section details robust protocols for key physical property measurements.

Melting Point Determination: A Self-Validating System for Purity Assessment

Causality Behind Experimental Choices: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[5][16][17][18] This phenomenon, known as melting point depression, makes this measurement a powerful and straightforward indicator of purity.[19][20] A narrow melting range (typically 1-2 °C) is indicative of a high degree of purity.

Detailed Step-by-Step Methodology (Capillary Method):

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle to ensure uniform heat transfer.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and gently tap the closed end on a hard surface to pack the sample to a height of 2-3 mm. A densely packed sample ensures even heating.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating Protocol:

-

Rapid Preliminary Scan: If the approximate melting point is unknown, perform a rapid scan with a heating rate of 10-15 °C/min to get a rough estimate.

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C/min, starting from a temperature approximately 10-15 °C below the estimated melting point. This slow heating rate allows the system to remain in thermal equilibrium, providing a precise melting range.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting range is a critical piece of data for purity assessment.

Caption: Experimental workflow for melting point determination.

Thermodynamic Solubility Determination: The Shake-Flask Method

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[21] This method ensures that the solvent is truly saturated with the solute by allowing sufficient time for the system to reach equilibrium. This is crucial for obtaining reliable solubility data that can be used in biopharmaceutical classification, formulation development, and reaction optimization.[7][19][22][23][24][25]

Detailed Step-by-Step Methodology:

-

System Preparation: To a series of vials, add a known volume of the desired solvent (e.g., methanol, ethyl acetate, dichloromethane, water).

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved.

-

Equilibration: Seal the vials and place them in a shaker or on a stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). This extended mixing time is critical for achieving true thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to expedite the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles. This filtration step is crucial to prevent artificially high solubility readings.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Caption: Workflow for the shake-flask solubility determination method.

Safety and Handling

As a halogenated and trifluoromethyl-containing aromatic amine, this compound requires careful handling to minimize exposure and ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[26][27][28][29][30][31]

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[26][28][29][30]

-

Handling: Avoid creating dust. Do not breathe dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[26][28][29][30][31]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[26]

-

First Aid Measures:

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound, a compound of significant interest in contemporary chemical synthesis. By understanding its physicochemical characteristics, spectroscopic profile, and the robust methodologies for their determination, researchers and drug development professionals can more effectively and safely utilize this versatile building block. The information presented herein serves as a foundational resource for the rational design of synthetic routes, the optimization of reaction conditions, and the development of novel bioactive molecules.

References

-

5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY - Chemistry LibreTexts. [Link]

-

Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. [Link]

-

Distinguish Between a Sharp Melting Point and a Melting Point Range - Drawell. [Link]

-

Melting-point depression - Wikipedia. [Link]

-

Melting point depression - IBChem. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

-

Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com. [Link]

-

Effect of atomic Charge on pka 's of Substituted pyridines. [Link]

-

The Basicities of Substituted Pyridines and their 1-Oxides - ACS Publications. [Link]

-

2 - Supporting Information. [Link]

-

pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. [Link]

-

Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286. [Link]

-

Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - Ingenta Connect. [Link]

-

Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery | Request PDF - ResearchGate. [Link]

-

6-Chloro-5-(trifluoromethyl)pyridin-2-amine - ChemBK. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

-

6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine - Chemical Synthesis Database. [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]

-

Infrared Spectroscopy - CDN. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - Frontiers. [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. [Link]

-

IR Spectroscopy Tutorial: Amines. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 99368-68-0 [chemicalbook.com]

- 3. Answered: The pKa values of the conjugate acids of 2-aminopyridine (6.71) and 4- aminopyridine (9.11) are as shown. Why are these structures so much more basic than… | bartleby [bartleby.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 9. rsc.org [rsc.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 21. ingentaconnect.com [ingentaconnect.com]

- 22. enamine.net [enamine.net]

- 23. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 24. dissolutiontech.com [dissolutiontech.com]

- 25. researchgate.net [researchgate.net]

- 26. fishersci.com [fishersci.com]

- 27. This compound(99368-68-0) 1H NMR [m.chemicalbook.com]

- 28. echemi.com [echemi.com]

- 29. fishersci.com [fishersci.com]

- 30. tcichemicals.com [tcichemicals.com]

- 31. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 6-Chloro-5-(trifluoromethyl)pyridin-3-amine: Properties, Synthesis, and Applications

Abstract

6-Chloro-5-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a chlorine atom, an amine group, and a trifluoromethyl group on a pyridine scaffold, makes it a versatile building block for the development of complex, biologically active molecules. The trifluoromethyl moiety is particularly valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. This technical guide provides a comprehensive overview of the compound's core physicochemical properties, a detailed protocol for its synthesis via catalytic hydrogenation, its strategic importance in modern drug and pesticide discovery, and essential guidelines for its safe handling and storage.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound whose structure is foundational to its chemical reactivity and utility. The pyridine ring provides a key heterocyclic core, while the substituents dictate its role in further chemical transformations.

Caption: Chemical structure of this compound.

The key physicochemical properties and identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 99368-68-0 | [1][2] |

| Molecular Formula | C₆H₄ClF₃N₂ | [2][3] |

| Molecular Weight | 196.56 g/mol | [2][3] |

| Boiling Point | 292 °C | [2] |

| Density | 1.507 g/cm³ | [2] |

| Flash Point | 130 °C | [2] |

| Storage Temperature | 2–8 °C, under inert gas | [2] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[1] This transformation is typically achieved through catalytic hydrogenation, a robust and high-yielding method in organic synthesis.

Synthetic Rationale

The choice of catalytic hydrogenation is deliberate. The nitro group (-NO₂) is highly susceptible to reduction, while the aromatic chloride and the trifluoromethyl group are stable under these conditions. Platinum on carbon (Pt/C) is an excellent catalyst for this type of reduction, offering high activity and selectivity, allowing the reaction to proceed efficiently under a hydrogen atmosphere.[1] The use of Zinc Bromide (ZnBr₂) as an additive can, in some cases, enhance the rate and selectivity of the reaction, although its precise role in this specific transformation is not detailed in the primary literature.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established synthetic procedures.[1]

-

Reaction Setup: In a suitable reaction vessel, charge a solution of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq) in ethyl acetate.

-

Catalyst Addition: Carefully add 5% Platinum on Carbon (Pt/C) catalyst to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature for 20 hours.

-

Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Causality Note: The catalyst is pyrophoric and must be handled with care, preferably wetted with solvent during filtration to prevent ignition upon exposure to air.

-

Washing: Wash the filter cake with warm ethanol to ensure complete recovery of the product.[1]

-

Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

Characterization: The identity and purity of the resulting this compound can be confirmed by ¹H NMR spectroscopy, which should show characteristic signals for the aromatic protons and the amine protons.[1]

Applications in Medicinal and Agrochemical Chemistry

The true value of this compound lies in its role as a versatile chemical intermediate. The trifluoromethylpyridine (TFMP) scaffold is a privileged structure in modern chemistry, with numerous derivatives commercialized as pharmaceuticals and agrochemicals.[4][5]

-

Pharmaceutical Development: The amine group on the pyridine ring serves as a reactive handle for a wide range of coupling reactions, such as amide bond formation, sulfonamide synthesis, and nucleophilic aromatic substitution. This allows for the facile introduction of the TFMP moiety into larger, more complex molecules. The trifluoromethyl group often improves a drug candidate's profile by increasing its metabolic stability (blocking sites of oxidation) and enhancing its binding affinity through favorable lipophilic and electronic interactions.[4] Related trifluoromethyl-containing pyridines are core components of investigational drugs targeting a range of diseases.[6][7]

-

Agrochemical Innovation: In the agrochemical sector, TFMP derivatives are integral to the design of potent herbicides, insecticides, and fungicides.[4][5] The compound serves as a building block for active ingredients that exhibit high efficacy and target specificity. For example, the related compound 2-amino-3-chloro-5-trifluoromethylpyridine is a known intermediate for synthesizing agricultural chemicals.[8] The unique combination of substituents on the pyridine ring contributes to the molecule's overall biological activity and environmental profile.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, with potential for harm if swallowed, inhaled, or in contact with skin.[9][10]

Caption: Workflow for the safe handling and storage of pyridinamine compounds.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[9][11]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing, such as a lab coat, to prevent skin exposure.[9][11]

-

Respiratory Protection: Under normal use with adequate engineering controls (fume hood), respiratory protection may not be necessary.[11] If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved respirator.[9]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[11] Wash hands and any exposed skin thoroughly after handling.[9][11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2] Store away from incompatible materials such as strong oxidizing agents.[11]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation occurs.[9][11]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9][11]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

Conclusion

This compound stands out as a high-value building block for chemical synthesis. Its straightforward preparation, combined with the strategic placement of reactive and modulating functional groups, provides researchers in drug development and agrochemical science with a powerful tool. The trifluoromethyl group, in particular, continues to be a cornerstone of modern molecular design for enhancing biological efficacy and pharmacokinetic properties. A thorough understanding of its synthesis, properties, and safe handling procedures is paramount for leveraging its full potential in the creation of next-generation chemical entities.

References

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. Available at: [Link]

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents.

-

2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 . PubChem. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. Available at: [Link]

-

This compound . Chongqing Chemdad Co., Ltd. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications . Research Outreach. Available at: [Link]

-

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth . ACS Publications. Available at: [Link]

Sources

- 1. This compound | 99368-68-0 [chemicalbook.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. jelsciences.com [jelsciences.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

Synthesis of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine: An In-depth Technical Guide

Introduction: The Significance of a Fluorinated Pyridine Core

6-Chloro-5-(trifluoromethyl)pyridin-3-amine is a critical heterocyclic building block in modern medicinal and agricultural chemistry. The unique electronic properties imparted by the trifluoromethyl group, combined with the reactivity profile of the aminopyridine scaffold, make it an invaluable synthon for the development of novel therapeutic agents and advanced agrochemicals. The trifluoromethyl group often enhances metabolic stability, membrane permeability, and binding affinity of drug candidates, while the amino and chloro substituents provide versatile handles for further molecular elaboration. This guide provides a detailed examination of a reliable and high-yielding synthetic protocol for this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Analysis of the Synthetic Approach: Reductive Amination

The most direct and industrially scalable approach to synthesizing this compound involves the reduction of a nitro-group precursor, namely 2-chloro-5-nitro-3-(trifluoromethyl)pyridine. This strategy is advantageous due to the commercial availability of the starting materials and the generally clean, high-yielding nature of catalytic hydrogenation.

The overall transformation is depicted below:

Caption: Overall synthetic transformation.

This guide will focus on a specific, highly efficient catalytic hydrogenation protocol, detailing the reaction mechanism, experimental setup, and critical process parameters.

Core Synthesis Protocol: Catalytic Hydrogenation of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

This protocol is adapted from a well-established procedure known for its high yield and purity of the final product.[1] The reduction of the nitro group is achieved using platinum-on-carbon (Pt/C) as the catalyst under a hydrogen atmosphere. The addition of a Lewis acid, such as Zinc Bromide (ZnBr₂), can enhance the reaction rate and selectivity.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Amount (Example Scale) | Molar Eq. |

| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | 39732-24-4 | C₆H₂ClF₃N₂O₂ | 1.19 g | 1.0 |

| 5% Platinum on Carbon (Pt/C) | 7440-06-4 | Pt/C | 0.31 g | - |

| Zinc Bromide (ZnBr₂) | 7699-45-8 | ZnBr₂ | 0.20 g | 0.2 |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 50 mL | - |

| Ethanol (EtOH) | 64-17-5 | C₂H₆O | As needed | - |

| Hydrogen (H₂) Gas | 1333-74-0 | H₂ | Balloon pressure | Excess |

| Celite® or other filtration aid | 61790-53-2 | SiO₂ | As needed | - |

Step-by-Step Protocol

-

Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker flask or a round-bottom flask), combine 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (1.19 g, 5.25 mmol), ethyl acetate (50 mL), 5% Pt/C (0.31 g), and ZnBr₂ (0.20 g, 1.05 mmol).[1]

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for this scale) at room temperature for approximately 20 hours.[1]

-

Expertise & Experience Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material. Incomplete reactions can lead to difficult purifications.

-

-

Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.[2]

-

Trustworthiness Note: It is crucial to handle the Pt/C catalyst with care, especially when saturated with hydrogen, as it can be pyrophoric. Do not allow the filtered catalyst cake to dry in the air. It should be wetted with water before disposal.

-

-

Product Isolation: Wash the filter cake with warm ethanol to ensure all the product is recovered. Combine the organic filtrates.[1]

-

Solvent Evaporation: Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator. This will yield the crude this compound.

-

Purification and Characterization: The resulting product is often of high purity (a 92% yield was reported for this specific protocol).[1] Further purification, if necessary, can be achieved by recrystallization or column chromatography. The final product should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity and purity.[1]

Alternative Hydrogenation Method

A similar transformation can be achieved using Raney-Nickel as the catalyst in a tetrahydrofuran (THF) solvent.[2] This method also proceeds under a hydrogen atmosphere and provides an alternative for laboratories where platinum catalysts may be less readily available. The workup procedure is similar, involving filtration to remove the Raney-Ni catalyst followed by solvent evaporation.[2]

Safety Considerations

-

Hydrogen Gas: Hydrogen is highly flammable. All operations involving hydrogen gas should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Catalysts: As mentioned, hydrogenation catalysts like Pt/C and Raney-Ni can be pyrophoric upon exposure to air after the reaction. They must be handled with extreme care and kept wet.

-

Reagents: The chlorinated and trifluoromethylated pyridine derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The catalytic hydrogenation of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine represents a robust and efficient method for the synthesis of this compound. The protocol detailed in this guide is scalable, high-yielding, and relies on readily accessible reagents and standard laboratory techniques. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers and drug development professionals can confidently produce this valuable chemical intermediate for their synthetic campaigns.

References

-

Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to... - ResearchGate. [Link]

-

EP 2 368 550 B1 - European Patent Office. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-(trifluoromethyl)pyridin-3-amine is a key building block in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting a range of biological pathways. Its unique substitution pattern, featuring an electron-donating amine group and two strongly electron-withdrawing groups (chloro and trifluoromethyl), creates a distinct electronic environment within the pyridine ring. This electronic architecture is pivotal to its reactivity and interaction with biological targets. A thorough understanding of its structural and electronic properties is therefore paramount for its effective utilization in the design of novel therapeutics.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the NMR data for this compound, offering field-proven insights into the interpretation of its spectral features. We will delve into the available experimental ¹H NMR data and provide a detailed theoretical analysis of the expected ¹³C and ¹⁹F NMR spectra. This guide is designed to serve as a practical resource for researchers, enabling confident identification and characterization of this important synthetic intermediate.

Molecular Structure and Numbering

The systematic numbering of the pyridine ring is essential for unambiguous assignment of NMR signals. For this compound, the numbering is as follows:

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum of this compound provides crucial information about the protons attached to the pyridine ring and the amine group.

Experimental Data

The following ¹H NMR data has been reported for this compound.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.92 | s | 1H | H2 |

| 7.37 | s | 1H | H4 |

| 5.59 | bs | 2H | NH₂ |

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is relatively simple, showing two distinct signals in the aromatic region and a broad signal for the amine protons.

-

Aromatic Protons (H2 and H4): The two singlets at 7.92 ppm and 7.37 ppm correspond to the two protons on the pyridine ring. The absence of any observable coupling between these protons is a key feature. This is because they are separated by four bonds (a meta-relationship), and the four-bond coupling constant (⁴J) in aromatic systems is typically very small (often close to 0 Hz) and not resolved by standard NMR instruments.

-

Assignment of H2 and H4: The downfield shift of the proton at 7.92 ppm suggests it is in a more electron-deficient environment. This is consistent with the H2 proton, which is positioned between the electronegative nitrogen atom of the pyridine ring and the electron-withdrawing chloro group at C6. The proton at 7.37 ppm is assigned to H4, which is primarily influenced by the electron-donating amine group at C3, leading to a more upfield chemical shift compared to H2.

-

-

Amine Protons (NH₂): The broad singlet at 5.59 ppm is characteristic of amine protons.[1] The broadness of the signal is due to several factors, including quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the DMSO-d₆ solvent. The integration of this signal corresponds to two protons, confirming the presence of the primary amine group.

Predicted ¹³C NMR Spectral Data and Interpretation

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |

| C2 | ~145-150 | Influenced by the ring nitrogen and the adjacent amino group. |

| C3 | ~140-145 | Attached to the electron-donating amino group, expected to be shielded relative to other carbons bearing electron-withdrawing groups. |

| C4 | ~120-125 | Primarily influenced by the adjacent amino and trifluoromethyl groups. |

| C5 | ~125-130 (quartet) | Attached to the strongly electron-withdrawing trifluoromethyl group. The signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). |

| C6 | ~150-155 | Attached to the electronegative chlorine atom and adjacent to the ring nitrogen. |

| CF₃ | ~120-125 (quartet) | The carbon of the trifluoromethyl group will also appear as a quartet due to the one-bond C-F coupling. |

Interpretation of Predicted ¹³C NMR Spectrum

-

Influence of Substituents: The chemical shifts of the carbon atoms in the pyridine ring are significantly influenced by the attached substituents.

-

Nitrogen Atom: The nitrogen atom in the pyridine ring is electron-withdrawing, causing a general downfield shift of the adjacent carbon atoms (C2 and C6) compared to benzene.

-

Amino Group (-NH₂): The amino group is a strong electron-donating group, which will cause a shielding (upfield shift) of the carbon it is attached to (C3) and the carbon para to it (C6). However, the effect on C6 is also counteracted by the chloro and nitrogen deshielding.

-

Chloro Group (-Cl): The chloro group is electron-withdrawing through induction but can be weakly electron-donating through resonance. Its primary effect on the attached carbon (C6) is deshielding.

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This will cause a significant deshielding of the carbon it is attached to (C5).

-

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the coupling between the carbon atoms and the fluorine atoms of the trifluoromethyl group.

-

C5: The signal for C5 is expected to be a quartet with a large one-bond coupling constant (¹JCF) typically in the range of 270-280 Hz.

-

C4 and C6: The signals for the adjacent carbons, C4 and C6, are expected to show smaller two-bond coupling (²JCF), likely appearing as quartets with coupling constants in the range of 30-40 Hz.

-

CF₃ Carbon: The carbon of the trifluoromethyl group itself will also be a quartet with a large ¹JCF.

-

Predicted ¹⁹F NMR Spectral Data and Interpretation

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorine-containing compounds.

Predicted ¹⁹F NMR Chemical Shift

| Fluorine Nuclei | Predicted Chemical Shift (δ) ppm | Rationale |

| -CF₃ | ~ -60 to -65 | This is a typical chemical shift range for a trifluoromethyl group attached to an aromatic ring. |

Reference: CFCl₃ at 0 ppm

Interpretation of Predicted ¹⁹F NMR Spectrum

-

Chemical Shift: The chemical shift of the trifluoromethyl group is influenced by the electronic environment of the pyridine ring. The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups will have a combined effect on the shielding of the fluorine nuclei. The predicted range of -60 to -65 ppm is consistent with trifluoromethyl groups on electron-deficient aromatic rings.

-

Multiplicity: The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. There are no adjacent protons or other fluorine atoms to cause coupling. Long-range coupling to the ring protons (H4) is possible (⁵JHF) but is often too small to be resolved.

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a general protocol for the NMR analysis of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a common choice for polar compounds like this amine. Other potential solvents include CDCl₃ or acetone-d₆.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C and ¹⁹F NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

NMR Spectrometer Setup

The following is a workflow for setting up the NMR experiment:

Caption: General workflow for NMR data acquisition and processing.

Recommended Spectrometer Parameters

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Pulse Program | Standard single pulse | Proton-decoupled | Proton-decoupled |

| Spectral Width | ~12 ppm | ~200 ppm | ~50 ppm |

| Acquisition Time | 2-4 s | 1-2 s | 1-2 s |

| Relaxation Delay | 1-5 s | 2-10 s | 1-5 s |

| Number of Scans | 8-16 | 1024 or more | 16-64 |

Conclusion

This technical guide provides a detailed analysis of the NMR spectral data of this compound. The interpretation of the experimental ¹H NMR data, along with the predicted ¹³C and ¹⁹F NMR spectra, offers a comprehensive understanding of the structural and electronic features of this important molecule. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in obtaining and interpreting high-quality NMR data. A thorough understanding of the NMR characteristics of this building block is essential for its effective application in the synthesis of novel compounds with potential therapeutic value.

References

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]

-

Reich, H. J. 13C NMR Spectroscopy. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

Sources

A Comprehensive Technical Guide to the Spectral Characterization of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine

This in-depth technical guide provides a detailed analysis of the spectral characterization of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine, a key building block in modern drug discovery and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and a foundational understanding of the spectroscopic data integral to the verification of this compound's identity and purity.

Introduction: The Significance of Spectral Analysis

This compound (CAS No. 99368-68-0) is a substituted pyridine derivative whose utility is intrinsically linked to its unique electronic and steric properties conferred by the chloro, trifluoromethyl, and amine functionalities. The precise arrangement of these substituents on the pyridine ring is critical to its reactivity and subsequent performance in synthetic applications. Therefore, unambiguous structural confirmation through a suite of spectroscopic techniques is not merely a procedural step but a cornerstone of quality control and research integrity.

This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the comprehensive characterization of this molecule. We will explore not just the data itself, but the rationale behind the expected spectral patterns, providing a robust framework for analysis.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is paramount to interpreting its spectral data. The following diagram illustrates the structure of this compound and the numbering convention used for spectroscopic assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field spectrometer. Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data and Interpretation: The ¹H NMR spectrum of this compound is expected to be simple, showing signals for the two aromatic protons and the amine protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~7.9 | Singlet | 1H |

| H-4 | ~7.4 | Singlet | 1H |

| -NH₂ | ~5.6 | Broad Singlet | 2H |

Expertise & Experience in Interpretation:

-

Aromatic Protons: The two aromatic protons, H-2 and H-4, are not coupled to each other due to their meta relationship, and thus appear as singlets. The H-2 proton is expected to be downfield of the H-4 proton due to the deshielding effect of the adjacent electronegative nitrogen atom and the chlorine atom at the 6-position. The provided experimental data in DMSO-d₆ confirms this, with signals at 7.92 ppm and 7.37 ppm.[1]

-

Amine Protons: The amine (-NH₂) protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature. The observed broad singlet at 5.59 ppm in DMSO-d₆ is characteristic for an aromatic amine.[1]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol: A ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is commonly employed to simplify the spectrum to a series of singlets, where each unique carbon atom gives rise to a single peak.

Predicted Data and Interpretation: While experimental data for this specific molecule is not readily available in the public domain, we can predict the approximate chemical shifts based on the effects of the various substituents on the pyridine ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (Coupled) | Rationale for Prediction |

| C-2 | 140-145 | Doublet | Adjacent to N, deshielded. |

| C-3 | 145-150 | Singlet | Attached to the electron-donating -NH₂ group. |

| C-4 | 120-125 | Doublet | Influenced by the -NH₂ and -CF₃ groups. |

| C-5 | 118-123 | Quartet | Attached to the -CF₃ group, showing C-F coupling. |

| C-6 | 148-153 | Singlet | Attached to both N and Cl, highly deshielded. |

| -CF₃ | 120-125 | Quartet | Strong C-F coupling. |

Expertise & Experience in Interpretation:

-

Substituent Effects: The chemical shifts are governed by the electronic effects of the substituents. The nitrogen atom and the chlorine atom are strongly deshielding, thus C-2 and C-6 are expected at the downfield end of the spectrum. The amine group is electron-donating, which would typically shield the attached carbon, but its effect is counteracted by the other substituents.

-

Trifluoromethyl Group: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbon to which it is attached (C-5) will also likely appear as a quartet, but with a smaller coupling constant.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds.

Experimental Protocol: A ¹⁹F NMR spectrum can be acquired on the same sample solution. ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, making it easy to detect. Chemical shifts are typically referenced to an external standard such as CFCl₃.

Predicted Data and Interpretation: The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |

| -CF₃ | -60 to -65 | Singlet | Typical range for an aromatic -CF₃ group. |

Expertise & Experience in Interpretation: The chemical shift of the -CF₃ group is sensitive to the electronic environment of the aromatic ring. For trifluoromethyl groups on a pyridine ring, the chemical shift is typically in the range of -60 to -70 ppm relative to CFCl₃. The absence of any adjacent protons or other fluorine atoms would result in a singlet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Caption: A simplified workflow for mass spectrometry analysis.

Experimental Protocol: For a volatile compound like this compound, electron ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Data and Interpretation:

-

Molecular Ion (M⁺): The molecular weight of the compound is 196.56 g/mol . Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, we expect to see a molecular ion peak (M⁺) at m/z 196 (for the ³⁵Cl isotopologue) and an M+2 peak at m/z 198 (for the ³⁷Cl isotopologue) with a relative intensity ratio of approximately 3:1.

-

Key Fragmentation Pathways:

-

Loss of Cl: A common fragmentation for chloroaromatics is the loss of a chlorine radical, which would result in a fragment at m/z 161.

-

Loss of HCN: Pyridines can undergo ring fragmentation, often by losing HCN, which would lead to a fragment at m/z 169.

-

Loss of F: Loss of a fluorine radical from the trifluoromethyl group could occur, leading to a fragment at m/z 177.

-

| m/z | Proposed Fragment | Significance |

| 196/198 | [M]⁺ | Molecular ion with characteristic 3:1 chlorine isotope pattern. |

| 161 | [M - Cl]⁺ | Loss of chlorine atom. |

| 169 | [M - HCN]⁺ | Ring fragmentation. |

| 177 | [M - F]⁺ | Loss of a fluorine atom. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: For a solid sample, the spectrum can be obtained using the KBr pellet method or as a Nujol mull. For the KBr method, a small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. For a Nujol mull, the sample is ground with a few drops of Nujol (a mineral oil) and the resulting paste is placed between two salt plates (e.g., NaCl or KBr).

Predicted Data and Interpretation: The IR spectrum will be dominated by absorptions corresponding to the N-H, C-N, C-F, and aromatic C-H and C=C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H stretch (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| C=C and C=N ring stretch | 1550 - 1650 | Strong |

| N-H bend | 1600 - 1650 | Medium |

| C-F stretch | 1100 - 1300 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Expertise & Experience in Interpretation:

-

Amine Group: As a primary aromatic amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[2] A bending vibration for the N-H bond is also expected around 1600-1650 cm⁻¹.[2]

-

Trifluoromethyl Group: The C-F stretching vibrations of the CF₃ group are typically very strong and appear in the 1100-1300 cm⁻¹ region. This is often a complex and broad absorption area.

-

Pyridine Ring: The stretching vibrations of the C=C and C=N bonds within the aromatic ring usually give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

Conclusion

The comprehensive spectral characterization of this compound relies on a multi-technique approach. While ¹H NMR provides definitive and readily available data for the proton environment, a complete structural elucidation and quality assessment necessitate the combined interpretation of ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy. This guide has provided both the available experimental data and expert-predicted spectral characteristics, offering a robust framework for scientists working with this important chemical intermediate. The protocols and interpretation guidelines presented herein are designed to ensure the highest standards of scientific integrity and trustworthiness in the synthesis and application of this compound.

References

-

LibreTexts Chemistry. Spectroscopy of Amines. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

Oregon State University. The Mass Spectrometry Experiment. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of California, Davis. IR Spectroscopy Tutorial: Amines. [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

-

Michigan State University. IR Spectroscopy Tutorial: Amines. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in a laboratory or drug development setting. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are using and adhere to all institutional and regulatory safety protocols.

Section 1: Introduction and Compound Profile

6-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS No. 99368-68-0) is a fluorinated pyridine derivative increasingly utilized as a key building block in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic and structural properties make it a valuable synthon for creating complex molecules with potential therapeutic applications. However, as with many halogenated and trifluoromethylated heterocyclic compounds, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel.

This guide provides a detailed examination of the safety and handling considerations for this compound, moving beyond mere procedural steps to explain the rationale behind them. The information herein is synthesized from available safety data for the compound and its close structural isomers to provide a comprehensive safety framework.

Compound Identification:

-

Chemical Name: this compound

-

Molecular Formula: C₆H₄ClF₃N₂

Section 2: Hazard Identification and GHS Classification

Understanding the hazard profile is the foundation of safe handling. Based on data from structurally related compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

The Globally Harmonized System (GHS) classifications for this chemical and its isomers consistently indicate acute toxicity, skin irritation, and serious eye irritation.[7][8]

Anticipated GHS Hazard Classification Summary:

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] | Warning |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[8] | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[9] | Warning |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[8][9] | Warning |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[8] | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[8] | Warning |

| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects.[6] | - |

Causality: The trifluoromethyl group and chlorine atom significantly alter the electron distribution of the pyridine ring, enhancing its reactivity and potential to interact with biological macromolecules. This underlies its toxicological profile. The amine group can also contribute to its irritant properties.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and finally, personal protective equipment.

3.1 Engineering Controls: The primary engineering control for handling this solid compound is a certified chemical fume hood.[7] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary exposure risk. All manipulations, including weighing, transferring, and preparing solutions, must occur within the fume hood. Ensure the fume hood has adequate airflow and is certified annually. Additionally, eyewash stations and safety showers must be readily accessible and tested regularly.[7][10]

3.2 Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on the specific hazards.

-

Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Given that it is harmful in contact with skin, double-gloving is a recommended best practice, especially for larger quantities or longer duration tasks. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[10]

-

Eye and Face Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[7][10] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.

-

Skin and Body Protection: A flame-resistant laboratory coat is required. For significant handling operations, consider wearing chemical-resistant aprons and sleeves. Do not wear shorts or open-toed shoes in the laboratory.

-